molecular formula C21H14ClN5 B2425888 1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393785-78-9

1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2425888
CAS No.: 393785-78-9
M. Wt: 371.83
InChI Key: VCSORGBEIFLCKG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group and a naphthalen-1-yl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5/c22-15-8-10-16(11-9-15)27-21-18(12-25-27)20(23-13-24-21)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-13H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSORGBEIFLCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and naphthalen-1-yl substituents. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways crucial for cell growth and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effectiveness against A549 lung cancer cells and MCF-7 breast cancer cells, yielding the following IC50 values:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate that the compound has potential as a lead for developing new anticancer agents, warranting further investigation into its mechanisms and efficacy in vivo.

Anti-inflammatory Properties

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its anti-inflammatory effects. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Some derivatives have shown efficacy against various bacterial strains, indicating a broad spectrum of biological activity.

Potential Applications

The antimicrobial effects could be leveraged in developing treatments for bacterial infections, particularly those resistant to conventional antibiotics.

Protein Kinase Inhibition

The compound's structure suggests it may act as an inhibitor of specific protein kinases, which are critical targets in cancer therapy and other diseases.

Research Insights

Studies have identified similar compounds within the pyrazolo[3,4-d]pyrimidine class that effectively inhibit kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This opens avenues for further research into its potential as a therapeutic agent in oncology and other fields .

Structural Characterization and Synthesis

Understanding the synthesis and structural characteristics of 1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is crucial for optimizing its pharmacological properties.

Synthesis Overview

The compound can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves cyclization reactions that yield high purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways that control cell growth, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific biological context and the disease being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound lacks the naphthalen-1-yl group, which may result in different biological activities and chemical properties.

    1-(4-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a methyl group instead of a chlorine atom can alter the compound’s reactivity and interactions with molecular targets.

    1-(4-chlorophenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The position of the naphthyl group can influence the compound’s electronic properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological effects compared to its analogs.

Biological Activity

1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its therapeutic potential against various diseases.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C23_{23}H16_{16}ClN5_5
  • Molecular Weight : 429.9 g/mol

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The presence of the 4-chlorophenyl and naphthalenyl groups contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization processes. For example, the compound can be synthesized through methods that include the reaction of appropriate hydrazines with carbonyl compounds followed by cyclization under acidic or basic conditions.

Antifungal Activity

Research has demonstrated that derivatives of pyrazolo compounds exhibit antifungal properties. In a study evaluating various pyrazole derivatives, some compounds showed significant antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The activity was attributed to the ability of these compounds to disrupt fungal cell walls and inhibit growth .

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. A series of pyrazole derivatives, including those similar to this compound, showed promising results with IC50_{50} values ranging from 1.35 to 2.18 μM. This suggests that these compounds could serve as potential leads in the development of new antitubercular agents .

Antiviral Activity

Recent studies have indicated that N-Heterocycles such as this compound may possess antiviral properties. Specifically, derivatives have shown efficacy in inhibiting viral replication in vitro, targeting mechanisms such as RNA polymerase activity . The structure’s capability to interact with viral proteins enhances its potential as an antiviral agent.

Case Studies

  • Antifungal Evaluation : A study synthesized various pyrazole derivatives and tested them against four pathogenic strains of fungi. Compounds with similar structures to this compound demonstrated effective inhibition rates, suggesting a viable pathway for antifungal drug development .
  • Antitubercular Testing : Another investigation focused on a series of pyrazole derivatives where one compound exhibited an IC90_{90} value of 40.32 μM against Mycobacterium tuberculosis, indicating strong potential for further development in treating tuberculosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal and bacterial metabolism.
  • Disruption of Cellular Integrity : Its structure allows it to penetrate cell membranes and disrupt cellular functions.

Q & A

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution reactions using halogenated intermediates. A common approach involves refluxing 4-chloro-pyrazolopyrimidine derivatives with naphthalen-1-ylamine in ethanol or DMF under inert atmosphere. Reaction optimization may include:

  • Solvent selection : Ethanol-DMF mixtures improve solubility of aromatic intermediates .
  • Temperature control : Maintaining 80–90°C during reflux enhances yield .
  • Catalysis : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of amine nucleophiles .
  • Purification : Recrystallization from ethanol-DMF yields high-purity solids (melting point: 262–285°C) .

Q. How should researchers characterize the structural integrity of this compound?

Comprehensive characterization requires:

  • Spectroscopy :
    • IR : NH/amine stretches (3300–3460 cm⁻¹) and aromatic C-H bends (750–850 cm⁻¹) .
    • ¹H NMR : Key signals include NH₂ protons (δ 6.3–7.0 ppm) and aromatic protons (δ 7.5–8.2 ppm) .
  • Elemental analysis : Validate C, H, N content (e.g., C 54.93%, N 25.62%) .
  • Mass spectrometry : HRMS (EI) confirms molecular weight (e.g., m/z 394.1783 [M⁺]) .

Q. What are the solubility and storage guidelines for this compound?

  • Solubility : Highly soluble in DMSO (50–75 mM) and sparingly soluble in ethanol (2–10 mg/mL) .
  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. What is the mechanism of action of this compound as a kinase inhibitor, and how can its selectivity be assessed?

The compound acts as an ATP-competitive inhibitor targeting Src-family kinases (SFKs), including Fyn and Lck. Key steps to assess selectivity:

  • Kinase profiling : Measure IC₅₀ values against SFKs (e.g., Fyn IC₅₀ = 0.6 μM) vs. off-target kinases (e.g., CDK2 IC₅₀ = 18 μM) .
  • Structural analysis : Molecular docking studies reveal interactions with the hydrophobic ATP-binding cleft in the SH1 domain .
  • Control experiments : Use inactive analogs (e.g., PP3) to distinguish specific SFK inhibition from nonspecific effects .

Q. How can researchers reconcile contradictory data on its effects in neuronal signaling studies?

Discrepancies in NMDA receptor modulation may arise from:

  • Concentration-dependent effects : PP2 at 1 µM inhibits SFK-mediated NMDA potentiation, but higher concentrations (10 µM) may nonspecifically block downstream pathways .
  • Cell-type variability : Primary neurons vs. transfected cell lines exhibit differences in kinase expression and feedback mechanisms .
  • Experimental design : Include dual inhibitors (e.g., genistein for tyrosine kinases) and phosphatase inhibitors (e.g., orthovanadate) to isolate phosphorylation pathways .

Q. What methodologies are recommended for studying its in vivo pharmacokinetics and toxicity?

  • Dosing protocols : Intraperitoneal administration (10 mg/kg in murine models) balances bioavailability and toxicity .
  • Metabolic stability : Assess hepatic clearance using microsomal assays (CYP450 isoforms).
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function in repeated-dose studies .

Q. How can structure-activity relationship (SAR) studies optimize its kinase inhibition profile?

  • Substituent modifications : Replace the 4-chlorophenyl group with bulkier tert-butyl groups (e.g., 1-NM-PP1) to enhance SFK selectivity .
  • Scaffold hopping : Pyrazolo[3,4-d]pyrimidine derivatives with morpholine or pyrrolidine side chains improve solubility and blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute naphthyl groups with pyridinyl analogs to reduce off-target CaMK II inhibition .

Q. What are the best practices for troubleshooting unexpected bioactivity in cellular assays?

  • Validate target engagement : Use Western blotting to confirm SFK phosphorylation (e.g., p-Src Tyr416) .
  • Control for solvent effects : DMSO concentrations >0.1% may artifactually modulate kinase activity; use vehicle-matched controls .
  • Assay redundancy : Cross-validate results with orthogonal methods (e.g., FRET-based kinase assays vs. radioactive assays) .

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